6-Methylthieno[2,3-d]pyrimidine-4-thiol
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Overview
Description
“6-Methylthieno[2,3-d]pyrimidine-4-thiol” is a chemical compound that belongs to the class of thienopyrimidines . Thienopyrimidines are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities .
Synthesis Analysis
The synthesis of thienopyrimidine derivatives has been discussed in various studies . For instance, Elmenier et al. synthesized and evaluated a series of 2-aryl-4-morpholinothieno [2,3- d ]pyrimidine derivatives .
Molecular Structure Analysis
The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine . They have become an attractive structural feature in the production of pharmaceutical drugs .
Chemical Reactions Analysis
Thienopyrimidine derivatives have shown to inhibit various enzymes and pathways . They have been used as PI3K inhibitors against various isomers PI3Kα, β, and γ .
Scientific Research Applications
Fluorescent Probes for Biothiol and Thiophenol Detection
A novel approach for developing original fluorescent probes for biothiol and thiophenol detection was explored through the optimization of pyrimidine moieties as unique recognition units. This strategy involved a combinatorial chemistry paradigm, allowing for the efficient identification of optimal probes for specific biomolecules. The probes demonstrated favorable characteristics for direct visualization of biothiol fluctuations during oxidative stress and cell apoptosis, highlighting their potential in biological and chemical contexts (Xie et al., 2017).
Nonlinear Optical (NLO) Properties
Research on thiopyrimidine derivatives revealed their significance in non-linear optics (NLO) due to the promising applications in medicine and NLO fields. The study encompassed the synthesis and comprehensive analysis of various 4-thiopyrimidines derivatives, demonstrating their considerable NLO character, especially for optoelectronic applications. This work highlights the importance of pyrimidine rings and their derivatives in advancing materials science and technology (Hussain et al., 2020).
Antimicrobial Activity
The synthesis of novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides demonstrated significant antimicrobial activity. These compounds were more active than reference drugs against strains of Proteus vulgaris and Pseudomonas aeruginosa, showcasing their potential in developing new antimicrobial agents (Kolisnyk et al., 2015).
Mechanism of Action
Target of Action
The primary targets of 6-Methylthieno[2,3-d]pyrimidine-4-thiol are protein kinases (PKs) . PKs are enzymes that play key roles in several signal transduction pathways, which can lead to metastasis and drug resistance . Mutations in PKs can result in oncogenesis and are critical to the progression of cancer .
Mode of Action
This compound interacts with its targets by inhibiting the activity of PKs . This inhibition disrupts cellular communication problems, thereby hindering the progression of cancer .
Biochemical Pathways
The compound affects the PK signaling pathway . By inhibiting PKs, it disrupts the signal transduction pathways that lead to metastasis and drug resistance . The downstream effects of this disruption can include the prevention of cancer cell proliferation and differentiation .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of PKs, disruption of signal transduction pathways, and prevention of cancer cell proliferation and differentiation . These effects contribute to its potential as an anticancer agent .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Thienopyrimidine derivatives, including 6-Methylthieno[2,3-d]pyrimidine-4-thiol, have been found to interact with various enzymes and proteins. For instance, they have been synthesized and evaluated as inhibitors of phosphoinositide 3-kinases (PI3K), which are enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Cellular Effects
The cellular effects of this compound are primarily related to its inhibitory activity against PI3K. By inhibiting this enzyme, it can influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, specifically with the active site of PI3K, leading to the inhibition of this enzyme . This inhibition can result in changes in gene expression and cellular signaling pathways.
Properties
IUPAC Name |
6-methyl-3H-thieno[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S2/c1-4-2-5-6(10)8-3-9-7(5)11-4/h2-3H,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAZRQKRXAOPRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=CNC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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